N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-3-27-19-10-7-16(13-20(19)28-4-2)21(26)24-12-11-18-14-29-22(25-18)15-5-8-17(23)9-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQYTCQMSAYCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form 4-chlorophenylthiazole.
Alkylation: The 4-chlorophenylthiazole is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole or benzamide derivatives.
Scientific Research Applications
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues in Thiazole-Benzamide Derivatives
The compound shares structural similarities with thiazole-containing benzamides reported in the literature. Key comparisons include:
Table 1: Structural and Molecular Comparisons
*Estimated based on standard molecular weight calculations.
- The 4-chlorophenyl-thiazole moiety is structurally distinct from ureido-linked thiazoles (e.g., ), which may influence target selectivity. Ureido groups often participate in hydrogen bonding, whereas the chlorophenyl group may favor hydrophobic interactions .
Table 2: Key Spectral Features of Thiazole Derivatives
- The absence of C=O peaks in triazole derivatives () contrasts with the target compound, where the benzamide C=O is critical for activity .
Q & A
Q. What are the established synthetic routes for N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-3,4-diethoxybenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Condensation of 4-chlorophenyl-substituted thiazole precursors with ethylenediamine derivatives. (ii) Subsequent coupling with 3,4-diethoxybenzoyl chloride in pyridine or DMF under reflux conditions. Key variables include stoichiometry of acyl chloride (equimolar ratios), solvent polarity (pyridine enhances nucleophilicity), and reaction duration (12–24 hours). Yield optimization requires monitoring by TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is structural characterization of this compound validated, and what spectroscopic techniques are critical?
- Methodological Answer :
- 1H/13C-NMR : Assign thiazole protons (δ 7.2–7.8 ppm for aromatic), ethylenediamine bridge (δ 3.4–3.6 ppm for CH2), and diethoxybenzamide groups (δ 1.3–1.5 ppm for CH3).
- IR Spectroscopy : Confirm amide C=O stretch (~1660 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹).
- Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]+) with fragmentation patterns aligning with thiazole cleavage.
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Q. What preliminary antimicrobial activity data exist for this compound, and how are bioassays designed?
- Methodological Answer : Standardized protocols include:
- MIC Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Agar Diffusion : Zone-of-inhibition measurements (24–48 hours, 37°C).
- Controls : Ciprofloxacin (positive) and DMSO (negative). Data interpretation must account for solubility limitations (use ≤1% DMSO) and confirm dose-dependent trends .
Q. How are structure-activity relationships (SAR) analyzed for thiazole-containing analogs?
- Methodological Answer :
- Substituent Variation : Compare 4-chlorophenyl vs. nitro/halogenated phenyl groups on thiazole.
- Amide Modifications : Replace diethoxybenzamide with methoxy or unsubstituted benzamide.
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptors/donors. Molecular docking (e.g., AutoDock Vina) against PfPyruvate Ferredoxin Oxidoreductase (PFOR) reveals binding affinity correlations .
Q. What analytical techniques resolve tautomerism or polymorphism in thiazole-amide derivatives?
- Methodological Answer :
- X-ray Crystallography : Determines dominant tautomeric forms (e.g., thione vs. thiol) via hydrogen-bonding patterns (e.g., N—H⋯N interactions).
- VT-NMR : Variable-temperature NMR in DMSO-d6 identifies dynamic equilibria.
- IR Spectroscopy : Absence of S—H stretches (~2500 cm⁻¹) confirms thione tautomers .
Advanced Research Questions
Q. How does this compound inhibit PFOR enzyme activity, and what mechanistic contradictions exist?
- Methodological Answer :
- Enzyme Assays : Measure NADH oxidation rates in Entamoeba histolytica lysates.
- Competitive Inhibition : Ki values derived from Lineweaver-Burk plots.
- Contradictions : While crystallography suggests amide anion conjugation blocks the active site , some SAR studies show weak correlation between electron-withdrawing substituents and potency, implying off-target effects .
Q. What strategies optimize crystallinity for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent Screening : Recrystallize from methanol/water (slow evaporation) or DCM/hexane.
- Temperature Gradients : Cooling rates ≤2°C/hour reduce lattice defects.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C—H⋯O/F) driving packing efficiency .
Q. How do non-classical hydrogen bonds (C—H⋯X) stabilize the crystal lattice?
- Methodological Answer :
- Crystallographic Refinement : Use SHELXL to model weak interactions (e.g., C4—H4⋯F2, distance ~2.8 Å).
- Energy Frameworks (MERCURY) : Visualize contribution of H-bonds vs. van der Waals forces to lattice energy .
Q. What synthetic bottlenecks occur during scale-up, and how are they mitigated?
- Methodological Answer :
- Byproduct Formation : Monitor thiazole dimerization via LC-MS; optimize stoichiometry (1:1.05 amine:acyl chloride).
- Purification Challenges : Replace column chromatography with recrystallization (ethanol/water) for >100 mg batches.
- Yield Drop : Trace moisture degrades acyl chloride; use molecular sieves in pyridine .
Q. How to resolve contradictions between computational docking and experimental bioactivity data?
- Methodological Answer :
- Re-docking with Flexible Residues : Account for protein conformational changes (e.g., PFOR loop mobility).
- Metabolite Profiling (LC-HRMS) : Check for in situ degradation products.
- SPR Biosensing : Validate binding kinetics (KD, kon/koff) to confirm docking predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
